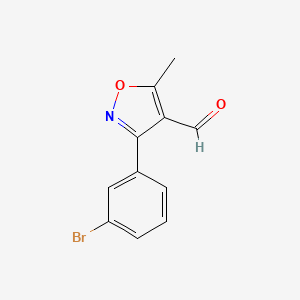

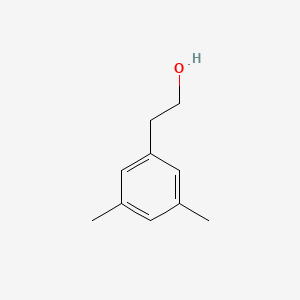

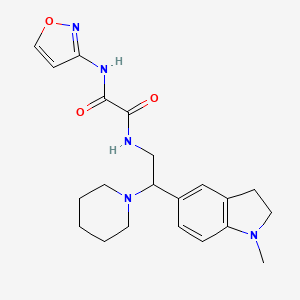

(E)-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in drug development. This compound is a derivative of acrylamide and has been synthesized using various methods.

科学的研究の応用

Polyacrylamide Applications

Polyacrylamide, derived from acrylamide, finds extensive applications in various fields. It is utilized as a soil conditioner, in wastewater treatment, and in the cosmetic, paper, and textile industries. Moreover, polyacrylamide serves as a solid support in laboratories for protein separation via electrophoresis (Friedman, 2003).

Metabolism and Toxicology

Acrylamide undergoes metabolism in humans, forming various metabolites. The study of these metabolic processes is crucial for understanding the toxicological impact of acrylamide and its derivatives on human health (Fennell et al., 2005).

Cellular Mechanobiology Research

In cellular mechanobiology research, polyacrylamide substrates are activated for protein patterning. This technique provides precise control over geometric and mechanical factors that cells perceive, thus aiding in the study of cell behavior (Poellmann & Wagoner Johnson, 2013).

Protein Studies

Acrylamide is an effective quencher of tryptophanyl fluorescence in proteins. This property is useful for sensing the exposure of tryptophan residues in proteins, thereby aiding in the study of protein conformation and binding dynamics (Eftink & Ghiron, 1976).

Genotoxicity Studies

The DNA-damaging potential of acrylamide has been investigated in human lymphocytes, revealing insights into the mechanisms of acrylamide-induced DNA damage and its implications (Błasiak et al., 2004).

Corrosion Inhibition

Acrylamide derivatives are studied for their corrosion inhibition properties, particularly in protecting metals like copper in acidic environments. This research is significant for industrial applications where corrosion resistance is crucial (Abu-Rayyan et al., 2022).

Interaction with Amino Acids and DNA

Studies on the interaction of acrylamide with amino acids and DNA have significant implications for understanding the cytotoxicity and internal exposure of these toxins after food intake (Ou et al., 2020).

Polymer Electrode Applications

Polyacrylamide derivatives have been developed for use in organic rechargeable devices, demonstrating potential as electrode-active polymers in energy storage technologies (Koshika et al., 2010).

特性

IUPAC Name |

(E)-N-(3-methylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c1-15-6-5-9-17(14-15)21-20(22)13-11-18-10-12-19(23-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22)/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKDWXSHGIYFDO-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2675975.png)

![N-[2-[[3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide](/img/structure/B2675984.png)

![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2675988.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2675990.png)

![3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675997.png)